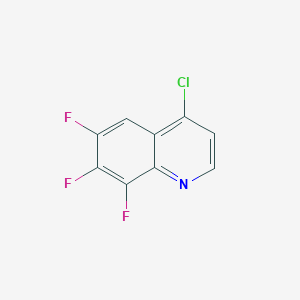
4-Chloro-6,7,8-trifluoroquinoline
Übersicht
Beschreibung
4-Chloro-6,7,8-trifluoroquinoline is a chemical compound with the molecular formula C9H3ClF3N . It has a molecular weight of 217.57 .
Synthesis Analysis
The synthesis of 4-Chloro-6,7,8-trifluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline gave a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline and 6,7-difluoro-5,8-dichloroquinoline .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7,8-trifluoroquinoline consists of a quinoline ring system, which is a widespread structure in nature . The quinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom .Chemical Reactions Analysis
Fluorinated quinolines, such as 4-Chloro-6,7,8-trifluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6,7,8-trifluoroquinoline include a boiling point of 264.7±35.0 °C (Predicted), a density of 1.539±0.06 g/cm3 (Predicted), and a pKa of -1.29±0.47 (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, are synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
Novel approaches to functionalization of polyfluorinated quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, have been developed. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Antibacterial Activity
Fluorinated quinolines, such as 4-Chloro-6,7,8-trifluoroquinoline, have been found to exhibit antibacterial activity. The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Enzyme Inhibition
Many synthetic quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Antimalarial Drugs
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs. Fluorinated quinolines, such as 4-Chloro-6,7,8-trifluoroquinoline, have been studied in this context .
Treatment of Heart Diseases
Fluorinated quinolines have found application in the treatment of heart diseases. Flosequinan is one such drug of the new generation for the treatment of heart diseases .
Agriculture
A number of fluorinated quinolines have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, have also been used as components for liquid crystals .
Safety and Hazards
Zukünftige Richtungen
The future directions for 4-Chloro-6,7,8-trifluoroquinoline could involve further exploration of its potential biological activities. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Wirkmechanismus
Target of Action
4-Chloro-6,7,8-trifluoroquinoline is a type of fluorinated quinoline . Quinolines are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinolines, in general, are known to interact with their targets, leading to changes in the target’s function . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . This reactivity might play a role in its interaction with its targets.
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Pharmacokinetics
The compound’s molecular weight is 21757 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Quinolines are known to have antibacterial, antineoplastic, and antiviral effects , suggesting that 4-Chloro-6,7,8-trifluoroquinoline might have similar effects.
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability.
Eigenschaften
IUPAC Name |
4-chloro-6,7,8-trifluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGDQNKFLFUHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C(=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300950 | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7,8-trifluoroquinoline | |
CAS RN |
1020087-33-5 | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020087-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374447.png)
![2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374451.png)
![1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3374456.png)
![2-[2-(Cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3374461.png)
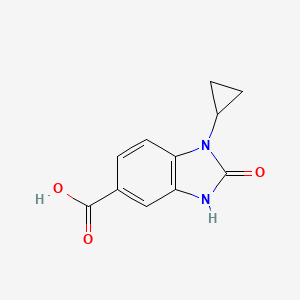


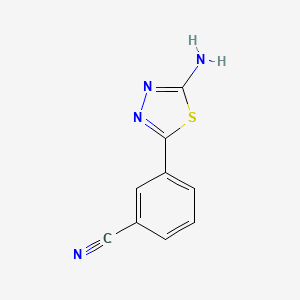
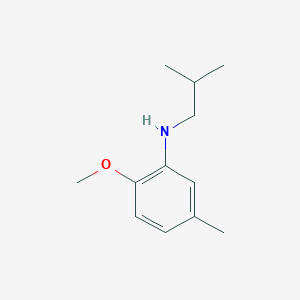
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)
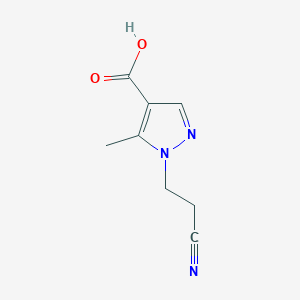
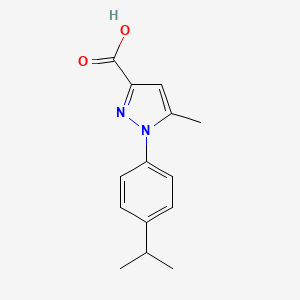
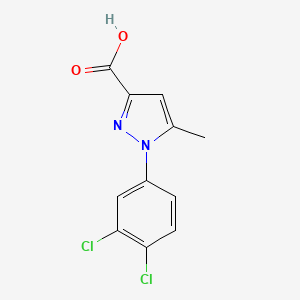
![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)